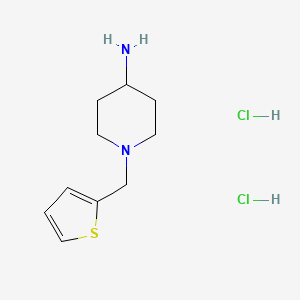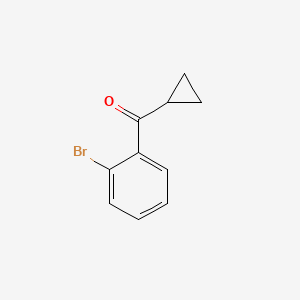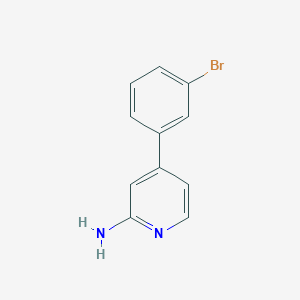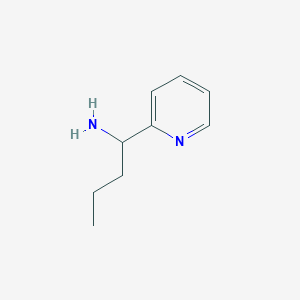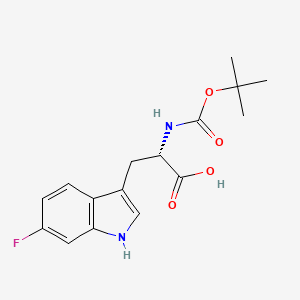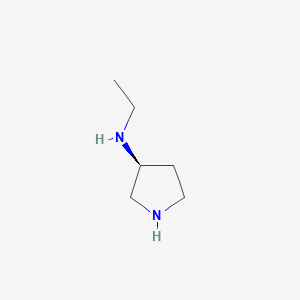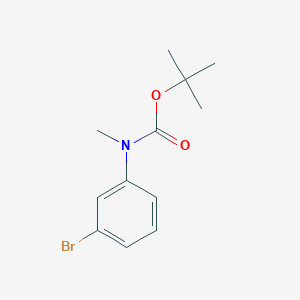
N-BOC-N-Methyl-3-bromoaniline
描述
“N-BOC-N-Methyl-3-bromoaniline” is a chemical compound that is often used in organic synthesis . The “N-BOC” part of the name refers to the tert-butyloxycarbonyl (Boc) group, which is a classical masking functionality employed in organic synthesis for the protection of amino groups . The “N-Methyl-3-bromoaniline” part of the name refers to the core structure of the molecule, which includes a bromine atom attached to the third carbon of an aniline ring .
Synthesis Analysis
The synthesis of “N-BOC-N-Methyl-3-bromoaniline” involves the use of di-tert-butyl dicarbonate (Boc2O) under basic conditions . This process installs the Boc-masking group by reacting the amino-substrate . The deprotection of the N-Boc group can be achieved using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .
Molecular Structure Analysis
The molecular structure of “N-BOC-N-Methyl-3-bromoaniline” includes a tert-butyloxycarbonyl (Boc) group and a 3-bromoaniline group . The Boc group is a carbamate functionality that is used to protect amines during organic synthesis . The 3-bromoaniline group consists of a bromine atom attached to the third carbon of an aniline ring .
Chemical Reactions Analysis
The key chemical reaction involved in the use of “N-BOC-N-Methyl-3-bromoaniline” is the deprotection of the N-Boc group . This process involves the use of oxalyl chloride in methanol, and it can be performed under room temperature conditions . The deprotection strategy involves the electrophilic character of oxalyl chloride .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-BOC-N-Methyl-3-bromoaniline” include its molecular weight, density, and refractive index . The molecular weight is 208.26 , the density is 1.461 g/mL at 25 °C , and the refractive index is n20/D 1.6120 .
科学研究应用
Synthesis and Characterization of Novel Compounds
The preparation of new scaffolds for combinatorial chemistry involves the synthesis of hexahydro-2-oxo-1,4-diazocin-6-carboxylic acid, which is a crown-shaped scaffold. This process includes steps such as ring expansion, diversification through reductive aminations and amidations, and transformations to introduce various functional groups, demonstrating the versatility of scaffold-based chemistry in drug discovery and development (Penning & Christoffers, 2012).
Another study focuses on brominated compounds, particularly Boc-protected (S)-serine methyl ester, which undergoes reactions to yield Boc-3-bromoalanine. This work contributes to the understanding of bromide binding in vanadate-dependent bromoperoxidases, illustrating the importance of brominated intermediates in studying enzyme mechanisms and potentially designing enzyme inhibitors (Kraehmer & Rehder, 2012).
Applications in Materials Science and Catalysis
Research on palladium(0) catalyzed synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives showcases the application of Suzuki cross-coupling reactions to synthesize compounds with non-linear optical properties. This study highlights the potential of these compounds in materials science, particularly in the development of novel optical materials (Rizwan et al., 2021).
The exploration of Schiff base compounds, including N-(4-nitrobenzyl)-4-methyl bromo aniline, and their spectroscopic characterization through UV, IR, and NMR techniques, alongside computational methods, provides insights into the molecular structure and potential applications of these compounds as antimicrobial agents or in other fields of chemistry (Taşli et al., 2015).
Advanced Analytical Techniques
- The application of compound-specific bromine isotope ratio analysis using gas chromatography/quadrupole mass spectrometry (GC/qMS) for studying brominated organic compounds (BOCs) underscores the importance of precise analytical techniques in environmental science. This method aids in the investigation of BOC transformations in the environment, offering a tool for environmental monitoring and pollution source tracking (Zakon et al., 2016).
安全和危害
“N-BOC-N-Methyl-3-bromoaniline” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves when handling this chemical .
属性
IUPAC Name |
tert-butyl N-(3-bromophenyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14(4)10-7-5-6-9(13)8-10/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNPOFRPHNDRHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629458 | |
| Record name | tert-Butyl (3-bromophenyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-BOC-N-Methyl-3-bromoaniline | |
CAS RN |
57598-34-2 | |
| Record name | 1,1-Dimethylethyl N-(3-bromophenyl)-N-methylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57598-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (3-bromophenyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

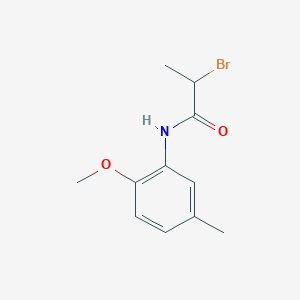
![3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine](/img/structure/B1344560.png)
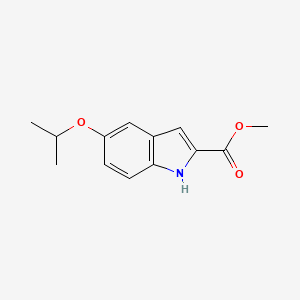
![4,8-dichloro-5H-pyrimido[5,4-b]indole](/img/structure/B1344563.png)
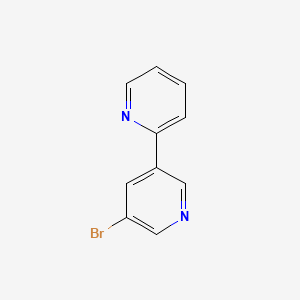
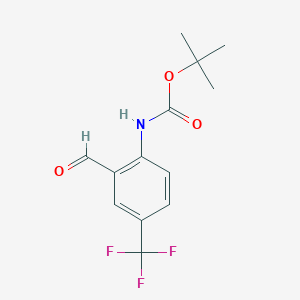
![Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1344571.png)
